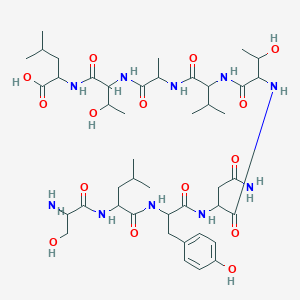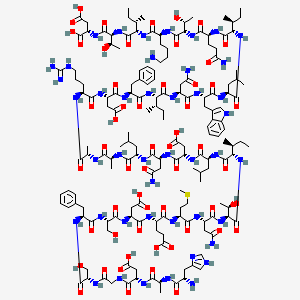
Brain natriuretic peptide-45 rat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brain natriuretic peptide-45 rat is a peptide hormone primarily isolated from the heart ventricles of rats. It belongs to the natriuretic peptide family, which also includes atrial natriuretic peptide and C-type natriuretic peptide. This compound plays a crucial role in cardiovascular homeostasis by promoting natriuresis, diuresis, and vasodilation. It is a potent hypotensive agent and is involved in the regulation of blood pressure and fluid balance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Brain natriuretic peptide-45 rat can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product. The synthesis requires precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a stable powder form. Quality control measures, such as mass spectrometry and amino acid analysis, are employed to verify the identity and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Brain natriuretic peptide-45 rat primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur at peptide bonds, leading to the breakdown of the peptide into smaller fragments. Oxidation reactions can affect methionine and cysteine residues, potentially altering the peptide’s structure and function .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used to hydrolyze peptide bonds.
Major Products Formed:
Hydrolysis: Smaller peptide fragments and individual amino acids.
Oxidation: Oxidized methionine (methionine sulfoxide) and cysteine (cystine) residues.
Scientific Research Applications
Brain natriuretic peptide-45 rat has numerous applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Researchers use it to investigate the physiological roles of natriuretic peptides in cardiovascular and renal systems.
Medicine: It serves as a biomarker for heart failure and other cardiovascular diseases. Its levels in blood can indicate the severity of heart conditions.
Industry: this compound is utilized in the development of diagnostic assays and therapeutic agents for cardiovascular diseases .
Mechanism of Action
Brain natriuretic peptide-45 rat exerts its effects by binding to natriuretic peptide receptor-A, a guanylyl cyclase receptor. Upon binding, the receptor converts guanosine triphosphate to cyclic guanosine monophosphate (cGMP), which acts as a second messenger. cGMP mediates various physiological responses, including vasodilation, natriuresis, and diuresis. These actions help reduce blood pressure and promote fluid excretion, contributing to cardiovascular homeostasis .
Comparison with Similar Compounds
Atrial Natriuretic Peptide: Another member of the natriuretic peptide family, primarily produced in the atria of the heart. It shares similar functions with brain natriuretic peptide-45 rat but has a different amino acid sequence and receptor affinity.
C-type Natriuretic Peptide: This peptide is mainly produced in the brain and vascular endothelium.
Uniqueness: this compound is unique due to its potent hypotensive and natriuretic effects. It is specifically produced in the heart ventricles and plays a critical role in cardiovascular regulation. Its structure, receptor affinity, and physiological functions distinguish it from other natriuretic peptides .
Properties
CAS No. |
123337-89-3 |
|---|---|
Molecular Formula |
C₂₁₃H₃₄₉N₇₁O₆₅S₃ |
Molecular Weight |
5040.67 |
sequence |
One Letter Code: SQDSAFRIQERLRNSKMAHSSSCFGQKIDRIGAVSRLGCDGLRLF(Disulfide bridge: Cys23-Cys39) |
Synonyms |
Brain natriuretic peptide-45 rat |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






